molecular formula C4H9NO B2736164 2-(Aminomethyl)prop-2-en-1-ol CAS No. 212472-55-4

2-(Aminomethyl)prop-2-en-1-ol

Cat. No. B2736164
M. Wt: 87.122
InChI Key: MHFOBWZCLWZTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(Aminomethyl)prop-2-en-1-ol” is a chemical compound with the molecular formula C4H9NO . It is used for research purposes .


Chemical Reactions Analysis

Aminomethyl propanol is a precursor to oxazolines via its reaction with acyl chlorides . Via sulfation of the alcohol, the compound is also a precursor to 2,2-dimethylaziridine .

Scientific Research Applications

Fluorescent Dihydrofuran Derivatives Synthesis

One application involves the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, including compounds like 2-(Aminomethyl)prop-2-en-1-ol, to produce fluorescent 2,3-dihydrofuran derivatives. This process, catalyzed by rhodium, highlights the compound's utility in synthesizing fluorescent markers for biochemical applications (Funayama et al., 2005).

Molecular Interactions in Crystal Packing

Research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates reveals insights into the role of N⋯π and O⋯π interactions, rather than direct hydrogen bonding, in crystal packing. This underscores the significance of molecular interactions involving compounds structurally related to 2-(Aminomethyl)prop-2-en-1-ol in determining the structural characteristics of crystalline materials (Zhang et al., 2011).

Catalysis and Autocatalysis

Another study highlights the activation of ruthenium complexes for the catalytic hydrogenation of ketones using 2-(aminomethyl)pyridine ligands derived from 2-(Aminomethyl)prop-2-en-1-ol. This research provides valuable insights into the mechanisms of catalysis and autocatalysis, particularly in the hydrogenation of acetophenone, demonstrating the compound's relevance in catalytic processes (Hadžović et al., 2007).

Antimicrobial and Corrosion Inhibition

The synthesis of tertiary amines from 1,3-di-amino-propan-2-ol and their performance as inhibitors for carbon steel corrosion highlight the potential of 2-(Aminomethyl)prop-2-en-1-ol derivatives in materials science, particularly in corrosion prevention and antimicrobial applications (Gao et al., 2007).

Organic Synthesis and Drug Development

The direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols through organocatalytic anti-Mannich and syn-aldol reactions demonstrates the compound's utility in the synthesis of biologically active molecules, which can be foundational for drug development and organic synthesis (Ramasastry et al., 2007).

properties

IUPAC Name

2-(aminomethyl)prop-2-en-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-4(2-5)3-6/h6H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFOBWZCLWZTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)prop-2-en-1-ol

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